molecular formula C13H10O4 B12530813 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione CAS No. 681136-62-9

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione

Cat. No.: B12530813
CAS No.: 681136-62-9
M. Wt: 230.22 g/mol
InChI Key: HEXPRCSWTVBSDX-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is an organic compound with a unique structure that combines a benzofuran ring with a hydroxyalkynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzofuran core and the hydroxyalkynyl side chain.

    Coupling Reaction: The hydroxyalkynyl side chain is introduced to the benzofuran core through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-120°C) using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(3-oxo-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione.

    Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-en-1-yl)-2-benzofuran-1,3-dione.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid
  • 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-carboxylic acid
  • 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde

Uniqueness

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

681136-62-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C13H10O4/c1-13(2,16)6-5-8-3-4-9-10(7-8)12(15)17-11(9)14/h3-4,7,16H,1-2H3

InChI Key

HEXPRCSWTVBSDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1)C(=O)OC2=O)O

Origin of Product

United States

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